L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-
Overview
Description
L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)- is a useful research compound. Its molecular formula is C33H46N2O5 and its molecular weight is 550.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-L-Lys(lauroyl)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it is being incorporated into during the synthesis process .
Mode of Action
The compound, being a modified amino acid, is incorporated into peptide chains during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection for the amino group during synthesis, preventing unwanted side reactions . The lauroyl group attached to the lysine residue increases the hydrophobicity of the compound, which can influence the properties of the final peptide .
Biochemical Pathways
The peptides it helps create can be involved in numerous biological processes, depending on their specific sequences and structures .
Pharmacokinetics
The pharmacokinetics of Fmoc-L-Lys(lauroyl)-OH would largely depend on the context of its useThe adme properties of the peptides it helps synthesize would be crucial in a therapeutic context .
Result of Action
The primary result of the action of Fmoc-L-Lys(lauroyl)-OH is the successful synthesis of peptides with the desired sequence and structure . These peptides can have a wide range of biological effects, depending on their specific sequences and the targets they interact with.
Action Environment
The action of Fmoc-L-Lys(lauroyl)-OH is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into peptide chains .
Properties
IUPAC Name |
(2S)-6-(dodecanoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N2O5/c1-2-3-4-5-6-7-8-9-10-22-31(36)34-23-16-15-21-30(32(37)38)35-33(39)40-24-29-27-19-13-11-17-25(27)26-18-12-14-20-28(26)29/h11-14,17-20,29-30H,2-10,15-16,21-24H2,1H3,(H,34,36)(H,35,39)(H,37,38)/t30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJNSRCQVANCFJ-PMERELPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170089 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128181-21-4 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128181-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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